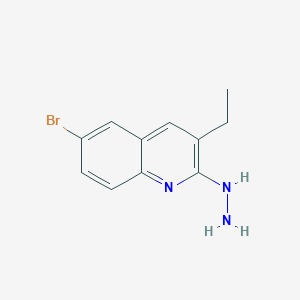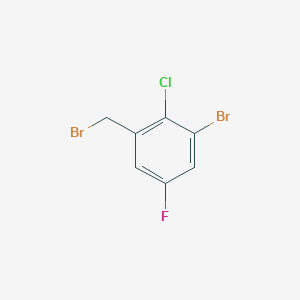![molecular formula C20H16N8Se B15145848 2,2'-(Selenophene-2,5-diyl)bis(1H-benzo[d]imidazole-6-carboximidamide)](/img/structure/B15145848.png)
2,2'-(Selenophene-2,5-diyl)bis(1H-benzo[d]imidazole-6-carboximidamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DB1976 is a selenophene analog of DB270 and a highly potent, cell-permeable transcription factor PU.1 inhibitor. It effectively inhibits PU.1 binding with an IC50 of 10 nM and strongly inhibits the PU.1/DNA complex with high affinity (KD of 12 nM) in vitro . DB1976 has an apoptosis-inducing effect, making it a valuable compound in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DB1976 is synthesized through a series of chemical reactions involving selenophene as a key component. The preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Specific reaction conditions and detailed synthetic routes are proprietary and may require consultation with specialized chemical synthesis teams .
Industrial Production Methods
Industrial production methods for DB1976 are not widely documented, but typically involve large-scale synthesis using automated chemical reactors and stringent quality control measures to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
DB1976 undergoes various chemical reactions, including:
Oxidation: DB1976 can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: The compound may undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: DB1976 can participate in substitution reactions, where functional groups are replaced by other chemical entities.
Common Reagents and Conditions
Common reagents used in reactions involving DB1976 include dimethyl sulfoxide (DMSO), various oxidizing and reducing agents, and specific catalysts to facilitate the reactions . Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired chemical transformation.
Major Products Formed
The major products formed from reactions involving DB1976 depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted selenophene compounds .
Wissenschaftliche Forschungsanwendungen
DB1976 has a wide range of scientific research applications, including:
Wirkmechanismus
DB1976 exerts its effects by inhibiting the transcription factor PU.1. It binds to the DNA minor groove that flanks PU.1-binding motifs, disrupting the interaction of PU.1 with target gene promoters . This leads to downregulation of canonical PU.1 transcriptional targets and induces apoptosis in cells with high PU.1 activity . The molecular targets and pathways involved include the PU.1/DNA complex and associated transcriptional machinery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DB2115: Another selenophene analog with similar inhibitory effects on PU.1.
DB2313: A related compound with comparable mechanisms of action and applications.
Uniqueness of DB1976
DB1976 is unique due to its high potency and cell permeability, making it a highly effective inhibitor of the transcription factor PU.1. Its ability to induce apoptosis and its strong binding affinity to the PU.1/DNA complex set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C20H16N8Se |
|---|---|
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
2-[5-(6-carbamimidoyl-1H-benzimidazol-2-yl)selenophen-2-yl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C20H16N8Se/c21-17(22)9-1-3-11-13(7-9)27-19(25-11)15-5-6-16(29-15)20-26-12-4-2-10(18(23)24)8-14(12)28-20/h1-8H,(H3,21,22)(H3,23,24)(H,25,27)(H,26,28) |
InChI-Schlüssel |
NXECULIQZLOKFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC=C([Se]3)C4=NC5=C(N4)C=C(C=C5)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



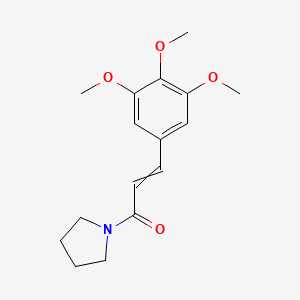

![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)
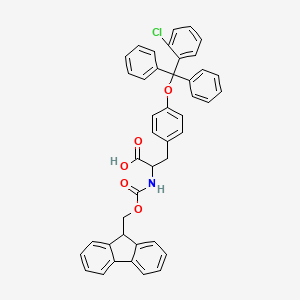
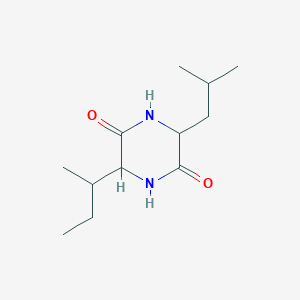
![1,2,3-Naphthalenetriol, decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,2S,3S,4R,4aS,8aS)-(9CI); (1R,2S,3S,4R,4aS,8aS)-Decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadien-1-yl]-1,2,3-naphthalenetriol](/img/structure/B15145808.png)

![4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)
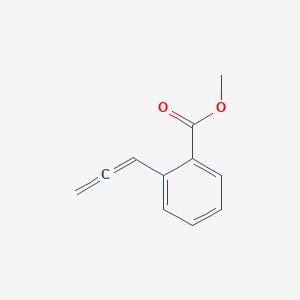
![Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15145827.png)
